molecular formula C12H22N2O3 B1292751 Tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate CAS No. 782493-57-6

Tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate

Cat. No. B1292751
CAS RN: 782493-57-6
M. Wt: 242.31 g/mol
InChI Key: COBFGLKMWGHNEK-UHFFFAOYSA-N
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Description

“Tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate” is a chemical compound. It is an alkylated derivative of piperazine, which is a cyclic amine commonly used in pharmaceuticals, agrochemicals, and other industrial applications. It is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation .


Synthesis Analysis

The synthesis of this compound involves the incorporation of rigidity into the linker region of bifunctional protein degraders. This may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .


Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C12H21NO3 . It has a molecular weight of 227.30 .


Chemical Reactions Analysis

This compound is a reactant for synthesis of Pim-1 inhibitors and selective GPR119 agonists for type II diabetes. It is also a reactant for α-arylation of aldehydes, enantioselective α-benzylation of aldehydes via photoredox organocatalysis, and enantioselective α−triflouromethylation of aldehydes .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 38-42 °C . It has an empirical formula of C12H21NO3 and a molecular weight of 227.30 .

Scientific Research Applications

Synthesis of Pim-1 Inhibitors

Tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate: is used as a reactant in the synthesis of Pim-1 inhibitors . Pim-1 is a proto-oncogene that encodes a serine/threonine kinase involved in cell survival and proliferation. Inhibitors targeting Pim-1 have potential therapeutic applications in treating various cancers.

Development of GPR119 Agonists for Type II Diabetes

This compound serves as a precursor in the development of selective GPR119 agonists . GPR119 is a G-protein-coupled receptor implicated in glucose homeostasis. Agonists for this receptor are being explored as potential treatments for type II diabetes due to their role in insulin secretion and glucose regulation.

α-Arylation of Aldehydes

In organic synthesis, Tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate is employed as a reactant for α-arylation of aldehydes . This reaction is crucial for constructing carbon-carbon bonds, which is a fundamental step in building complex organic molecules.

Enantioselective α-Benzylation of Aldehydes

The compound is utilized in enantioselective α-benzylation of aldehydes via photoredox organocatalysis . This process is significant for creating chiral centers in molecules, which is essential for the synthesis of enantiomerically pure pharmaceuticals.

Enantioselective α-Trifluoromethylation of Aldehydes

It also finds application in the enantioselective α-trifluoromethylation of aldehydes . The introduction of a trifluoromethyl group into a molecule can significantly alter its chemical and biological properties, making this reaction valuable for medicinal chemistry.

Synthesis of Quinuclidine Derivatives

As a building block, it is employed in the synthesis of (S)-quinuclidine-2-carboxylic acid . Quinuclidine derivatives are of interest due to their biological activity and as chiral ligands in asymmetric synthesis.

Organo-Catalytic α-Vinylation Reaction

The compound is a substrate used in enantioselective organo-catalytic α-vinylation reactions . Such reactions are important for introducing vinyl groups into molecules, which can be pivotal for the synthesis of various organic compounds with potential industrial applications.

Antibacterial Activity Screening

Lastly, derivatives of Tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate have been screened for antibacterial activities against both Gram-positive and Gram-negative bacteria . This highlights its potential use in the discovery of new antibacterial agents.

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-6-4-9(5-7-14)8-10(13)15/h9H,4-8H2,1-3H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBFGLKMWGHNEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647888
Record name tert-Butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate

CAS RN

782493-57-6
Record name tert-Butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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